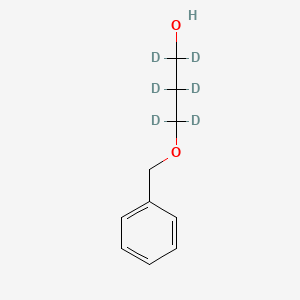
3-Benzyloxy-1-propanol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-1-propanol-d6 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-1-propanol-d6 typically involves the deuteration of 3-Benzyloxy-1-propanol. One common method is the catalytic hydrogenation of 3-Benzyloxy-1-propanol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxy-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
Applications De Recherche Scientifique
3-Benzyloxy-1-propanol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy due to its distinct deuterium signals.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-1-propanol-d6 is primarily related to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property allows researchers to study molecular interactions and dynamics with high precision. Additionally, the increased stability of deuterated compounds can influence their reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyloxy-1-propanol: The non-deuterated version of the compound.
3-Phenylmethoxy-1-propanol: A similar compound with a phenylmethoxy group instead of a benzyloxy group.
1,3-Propanediol monobenzyl ether: Another related compound with a different substitution pattern.
Uniqueness
3-Benzyloxy-1-propanol-d6 is unique due to its deuterium content, which imparts distinct spectroscopic properties and increased stability. These characteristics make it particularly valuable in analytical and research applications, where precise measurements and stability are crucial.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/i4D2,7D2,8D2 |
Clé InChI |
FUCYABRIJPUVAT-YDMBBJHESA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])OCC1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)COCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



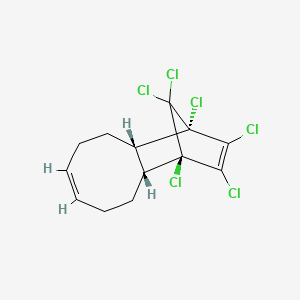
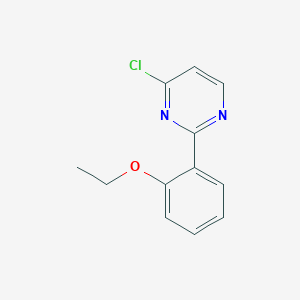
![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
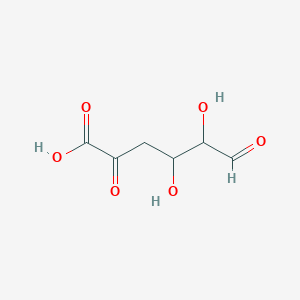
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
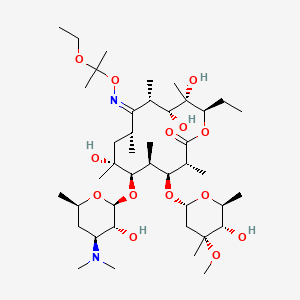
![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)
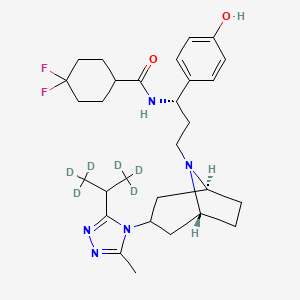
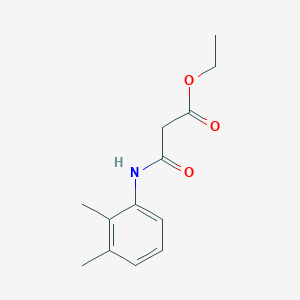
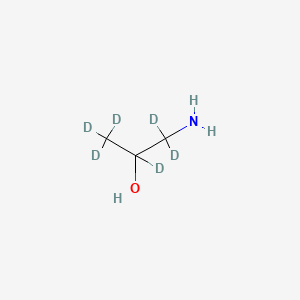


![N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)
